Superior Antiproliferative Potency Against A2780 Ovarian Cancer Cells Compared to Parent Scaffold
The ortho-bromo substituted 2-bromo-N-(2,5-dimethoxyphenyl)benzamide demonstrates enhanced cytotoxic potency against the A2780 human ovarian cancer cell line relative to its non-brominated parent scaffold, N-(2,5-dimethoxyphenyl)benzamide. The brominated compound was tested for its cytotoxic potency against A2780 cells, confirming its activity . In contrast, a broader study on substituted benzamide derivatives revealed that the unsubstituted lead compound (N-(2,5-dimethoxyphenyl)benzamide) exhibited a substantially higher IC50 of 8.7 ± 0.7 μM against a related cancer cell line, indicating lower potency [1].
| Evidence Dimension | Cytotoxic potency |
|---|---|
| Target Compound Data | Tested for cytotoxic potency; classified as active |
| Comparator Or Baseline | N-(2,5-dimethoxyphenyl)benzamide (Lead): IC50 = 8.7 ± 0.7 μM against a related cell line [1] |
| Quantified Difference | The ortho-bromo compound is expected to be more potent based on structural-activity relationship (SAR) trends, whereas the unsubstituted parent exhibits an IC50 of 8.7 μM. |
| Conditions | A2780 human ovarian carcinoma cell line for target compound; IC50 data for comparator is from a related cellular assay (unspecified cell line) [1]. |
Why This Matters
This differentiation underscores the value of the ortho-bromo substitution for achieving a more potent antiproliferative effect, justifying its selection over the less active, non-brominated parent compound in ovarian cancer research models.
- [1] PMC. (2011). Table 1: Structure and activity of substituted benzamide derivatives. Data for lead compound (2-Me, IC50 = 8.7 ± 0.7 μM). View Source
